

An In-depth Technical Guide to ES 936 (CAS Number: 192820-78-3)

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Compound of Interest

Compound Name: ES 936

Cat. No.: B1671242

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ES 936, with the CAS number 192820-78-3, is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This indolequinone has demonstrated significant anti-cancer properties, particularly in preclinical models of pancreatic cancer. Its primary mechanism of action involves the irreversible inactivation of NQO1, an enzyme often overexpressed in various solid tumors and implicated in cellular protection against oxidative stress. Beyond its role as an NQO1 inhibitor, **ES 936** has also been observed to modulate other cellular signaling pathways, including the p38 MAP kinase pathway, independent of its effect on NQO1. This technical guide provides a comprehensive overview of **ES 936**, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing its known signaling pathways.

Core Compound Information

Property	Value
Chemical Name	5-methoxy-1,2-dimethyl-3-((4-nitrophenoxy)methyl)-1H-indole-4,7-dione
CAS Number	192820-78-3
Molecular Formula	C ₁₈ H ₁₆ N ₂ O ₆
Molecular Weight	356.33 g/mol
Appearance	Solid
Solubility	Soluble in DMSO
Storage	Store at -20°C

Quantitative Data

Table 2.1: In Vitro Efficacy - Growth Inhibition

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
MIA PaCa-2	Human Pancreatic Carcinoma	108	[1] [2] [3]
BxPC-3	Human Pancreatic Adenocarcinoma	365	[1] [2] [3]

Table 2.2: In Vitro Efficacy - NQO1 Inhibition

Cell Lines	NQO1 Activity Inhibition	Concentration (nM)	Time	Reference
HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3	> 95%	100 - 250	30 - 120 min	[2] [4]

Table 2.3: In Vivo Efficacy - Tumor Growth Inhibition

Tumor Model	Dosing Regimen	Outcome	Reference
MIA PaCa-2 Xenograft (athymic nude mice)	5 mg/kg/day, i.p. for 10 days	Significantly reduced rate of tumor growth	[2][3]

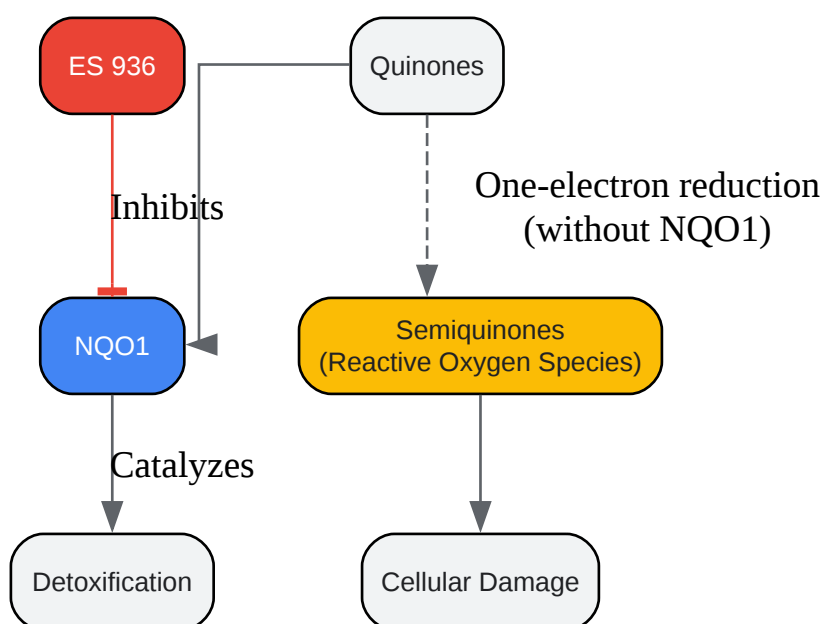
Signaling Pathways and Mechanisms of Action

ES 936 primarily functions as a mechanism-based inhibitor of NQO1. NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, a process that is generally considered detoxifying as it bypasses the formation of reactive semiquinone intermediates. In many cancers, NQO1 is overexpressed, and its inhibition can lead to increased oxidative stress and cell death.

However, research has also uncovered NQO1-independent activities of **ES 936**, highlighting its potential to influence multiple signaling cascades within cancer cells.

NQO1 Inhibition and Downstream Effects

The primary mechanism of **ES 936** is the irreversible inhibition of NQO1. This action is believed to contribute to its anti-cancer effects by preventing the detoxification of quinones and potentially increasing intracellular oxidative stress.

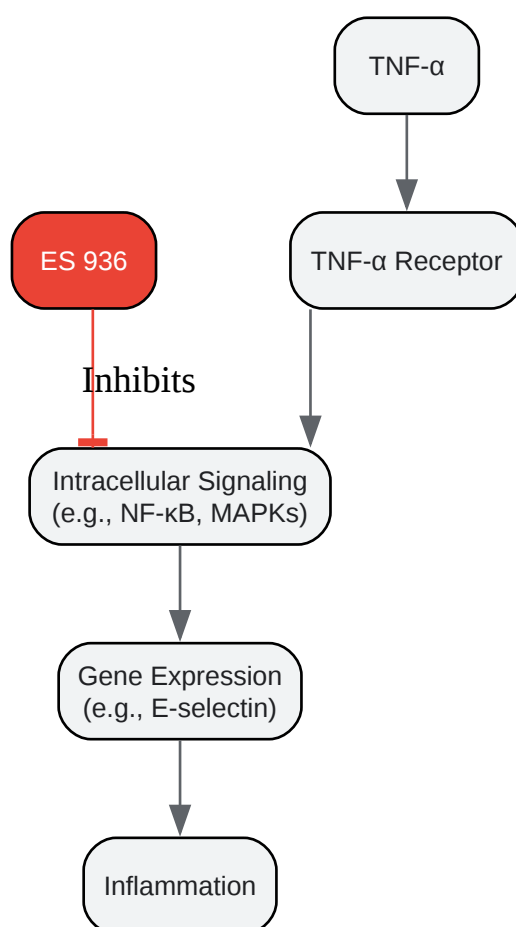


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ES 936 mechanism-based inhibition of NQO1.

Modulation of TNF- α -Induced Signaling

ES 936 has been shown to inhibit the expression of adhesion molecules, such as E-selectin, induced by the pro-inflammatory cytokine TNF- α in human bone marrow endothelial cells.[1] This suggests an anti-inflammatory component to its activity, which could be relevant in the tumor microenvironment.



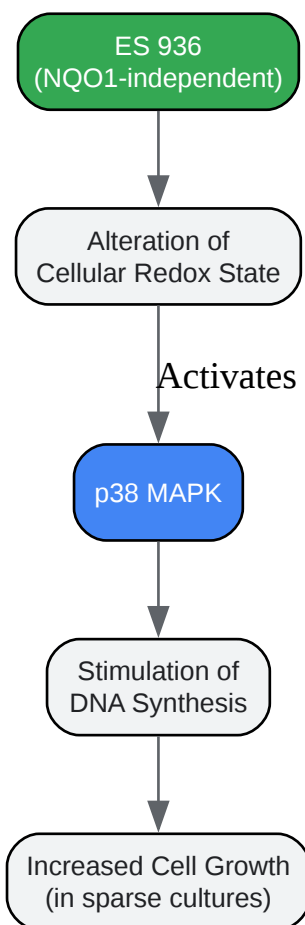
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Inhibitory effect of **ES 936** on TNF- α signaling.

NQO1-Independent Activation of p38 MAPK Pathway

Interestingly, **ES 936** can stimulate DNA synthesis in HeLa cells through a mechanism that is independent of NQO1 inhibition.[1] This effect is mediated by the activation of the p38 MAP

kinase pathway and is influenced by the cellular redox state.^[1] This dual activity suggests that the cellular context can determine the ultimate biological outcome of **ES 936** treatment.



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NQO1-independent p38 MAPK activation by **ES 936**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **ES 936**.

Cell Growth Inhibition Assay

- Objective: To determine the IC₅₀ values of **ES 936** in cancer cell lines.
- Methodology:

- Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
- Compound Treatment: **ES 936** is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 72 hours). Control wells receive media with the corresponding concentration of DMSO.
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining assay.
- Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell survival against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

NQO1 Activity Assay

- Objective: To measure the inhibitory effect of **ES 936** on NQO1 enzymatic activity in cellular systems.
- Methodology:
 - Cell Lysate Preparation: Cells are treated with **ES 936** (e.g., 100 nM) for various time points. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.
 - Protein Quantification: The protein concentration of the cytosolic fraction is determined using a standard method like the Bradford or BCA assay.

- **Enzymatic Reaction:** The NQO1 activity is measured spectrophotometrically. The reaction mixture typically contains the cell lysate, a buffer (e.g., Tris-HCl), a substrate (e.g., menadione or another suitable quinone), and a reducing agent (NADPH). The reduction of a redox dye (e.g., cytochrome c or MTT) is monitored over time by measuring the change in absorbance at a specific wavelength.
- **Inhibitor Control:** To confirm that the measured activity is specific to NQO1, a parallel reaction is run in the presence of a known NQO1 inhibitor like dicoumarol.
- **Data Analysis:** The NQO1 activity is expressed as the rate of change in absorbance per minute per milligram of protein. The percentage of inhibition by **ES 936** is calculated by comparing the activity in treated cells to that in untreated control cells.

In Vivo Tumor Xenograft Study

- **Objective:** To evaluate the anti-tumor efficacy of **ES 936** in a preclinical animal model.
- **Methodology:**
 - **Animal Model:** Female athymic nude mice (4-6 weeks old) are used.
 - **Tumor Cell Implantation:** MIA PaCa-2 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of each mouse.
 - **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
 - **Treatment Administration:** Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of **ES 936** (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and saline). The control group receives injections of the vehicle alone.
 - **Efficacy and Toxicity Assessment:** Tumor volumes and body weights are monitored throughout the study. At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.

- Data Analysis: The mean tumor volumes of the treatment and control groups are plotted over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in tumor growth between the groups.

Conclusion

ES 936 is a valuable research tool for studying the role of NQO1 in cancer biology and for exploring novel therapeutic strategies targeting this enzyme. Its dual mechanism of action, involving both NQO1 inhibition and modulation of other signaling pathways, makes it a compound of significant interest. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its NQO1-independent effects and its potential for combination therapies is warranted.

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References

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Phone: (601) 213-4426

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